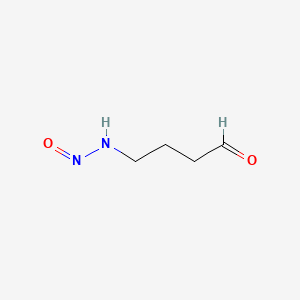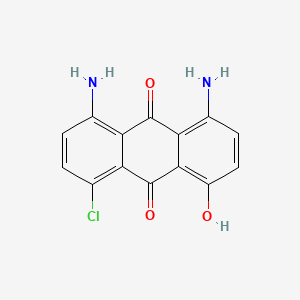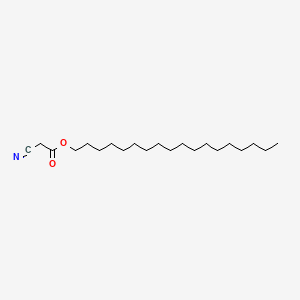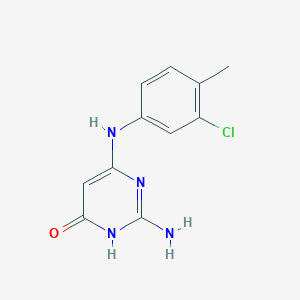
3-(Dichloromethyl) butenedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethyl) butenedioic acid is a chemical compound that belongs to the class of butenedioic acids It is characterized by the presence of a dichloromethyl group attached to the butenedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dichloromethyl) butenedioic acid typically involves the chlorination of butenedioic acid derivatives. One common method is the chlorination of maleic acid or fumaric acid under controlled conditions to introduce the dichloromethyl group. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dichloromethyl) butenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups.
Substitution: The dichloromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Dichloromethyl) butenedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(dichloromethyl) butenedioic acid involves its interaction with molecular targets and pathways. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Maleic Acid: The cis isomer of butenedioic acid, used in similar applications but lacks the dichloromethyl group.
Fumaric Acid: The trans isomer of butenedioic acid, also used in various applications but without the dichloromethyl group.
2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid (MX): A structurally related compound with similar chemical properties.
Uniqueness: 3-(Dichloromethyl) butenedioic acid is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it valuable in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
149261-48-3 |
|---|---|
Molekularformel |
C5H4Cl2O4 |
Molekulargewicht |
198.99 g/mol |
IUPAC-Name |
(Z)-2-(dichloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H4Cl2O4/c6-4(7)2(5(10)11)1-3(8)9/h1,4H,(H,8,9)(H,10,11)/b2-1+ |
InChI-Schlüssel |
XQPMZMWICDPYOM-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C(\C(Cl)Cl)/C(=O)O)\C(=O)O |
Kanonische SMILES |
C(=C(C(Cl)Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)





![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
